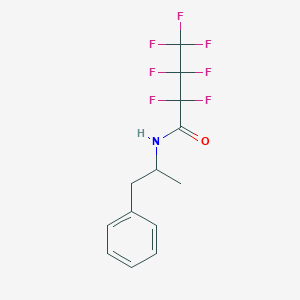

Butanamide, 2,2,3,3,4,4,4-heptafluoro-N-(1-methyl-2-phenylethyl)-

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

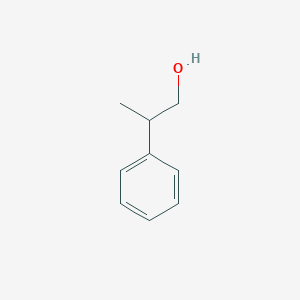

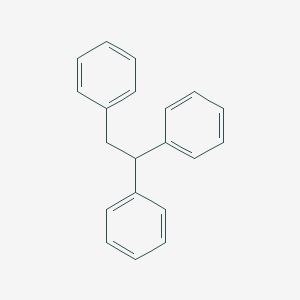

Butanamide, 2,2,3,3,4,4,4-heptafluoro-N-(1-methyl-2-phenylethyl)- is a chemical compound that has gained significant attention in scientific research due to its unique properties. It is commonly used in laboratory experiments to study its mechanism of action and biochemical and physiological effects.

Wirkmechanismus

The mechanism of action of Butanamide, 2,2,3,3,4,4,4-heptafluoro-N-(1-methyl-2-phenylethyl)- is not fully understood. However, it is believed to interact with specific receptors or proteins in the body, leading to changes in their activity. It has been shown to bind to certain enzymes and inhibit their activity, as well as to act as an allosteric modulator of some receptors. Further studies are needed to fully elucidate its mechanism of action.

Biochemische Und Physiologische Effekte

Butanamide, 2,2,3,3,4,4,4-heptafluoro-N-(1-methyl-2-phenylethyl)- has been shown to have various biochemical and physiological effects. It has been shown to inhibit the activity of certain enzymes, such as acetylcholinesterase, which is involved in the breakdown of the neurotransmitter acetylcholine. It has also been shown to modulate the activity of certain receptors, such as the GABA-A receptor, which is involved in the regulation of neuronal activity. Further studies are needed to fully understand its effects on the body.

Vorteile Und Einschränkungen Für Laborexperimente

Butanamide, 2,2,3,3,4,4,4-heptafluoro-N-(1-methyl-2-phenylethyl)- has several advantages and limitations for lab experiments. Its unique properties make it a valuable tool for studying protein-ligand interactions and receptor binding. It is also highly stable and can be easily purified to obtain a high yield and purity. However, its complex synthesis method and high cost can be limiting factors for some experiments.

Zukünftige Richtungen

There are several future directions for the study of Butanamide, 2,2,3,3,4,4,4-heptafluoro-N-(1-methyl-2-phenylethyl)-. One direction is the development of new synthesis methods that are more efficient and cost-effective. Another direction is the study of its effects on specific receptors and enzymes, which could lead to the development of new drugs for various diseases. Additionally, further studies are needed to fully understand its mechanism of action and potential therapeutic applications.

In conclusion, Butanamide, 2,2,3,3,4,4,4-heptafluoro-N-(1-methyl-2-phenylethyl)- is a valuable tool in scientific research due to its unique properties. Its synthesis method, scientific research applications, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions have been discussed in this paper. Further studies are needed to fully understand its potential therapeutic applications and to develop more efficient synthesis methods.

Synthesemethoden

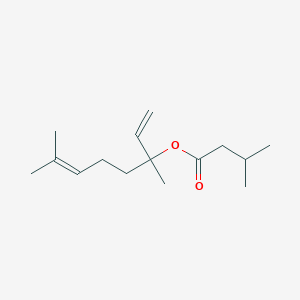

The synthesis of Butanamide, 2,2,3,3,4,4,4-heptafluoro-N-(1-methyl-2-phenylethyl)- is a complex process that involves several steps. It is typically synthesized using a combination of organic and inorganic reactions. The most common method involves the reaction of 2,2,3,3,4,4,4-heptafluoro-1-bromobutane with N-(1-methyl-2-phenylethyl)amine in the presence of a palladium catalyst. The resulting product is then purified using various techniques, such as column chromatography, to obtain a high yield and purity.

Wissenschaftliche Forschungsanwendungen

Butanamide, 2,2,3,3,4,4,4-heptafluoro-N-(1-methyl-2-phenylethyl)- has a wide range of scientific research applications. It is commonly used in studies of protein-ligand interactions, receptor binding, and drug discovery. It has also been used in studies of enzyme inhibition and as a fluorescent probe in biological imaging. Its unique properties make it a valuable tool in the field of chemical biology and drug development.

Eigenschaften

CAS-Nummer |

1545-26-2 |

|---|---|

Produktname |

Butanamide, 2,2,3,3,4,4,4-heptafluoro-N-(1-methyl-2-phenylethyl)- |

Molekularformel |

C13H12F7NO |

Molekulargewicht |

331.23 g/mol |

IUPAC-Name |

2,2,3,3,4,4,4-heptafluoro-N-(1-phenylpropan-2-yl)butanamide |

InChI |

InChI=1S/C13H12F7NO/c1-8(7-9-5-3-2-4-6-9)21-10(22)11(14,15)12(16,17)13(18,19)20/h2-6,8H,7H2,1H3,(H,21,22) |

InChI-Schlüssel |

WRXHKYHBKGCSAA-UHFFFAOYSA-N |

SMILES |

CC(CC1=CC=CC=C1)NC(=O)C(C(C(F)(F)F)(F)F)(F)F |

Kanonische SMILES |

CC(CC1=CC=CC=C1)NC(=O)C(C(C(F)(F)F)(F)F)(F)F |

Synonyme |

2,2,3,3,4,4,4-Heptafluoro-N-(1-methyl-2-phenylethyl)butanamide |

Herkunft des Produkts |

United States |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.